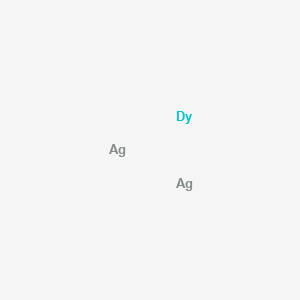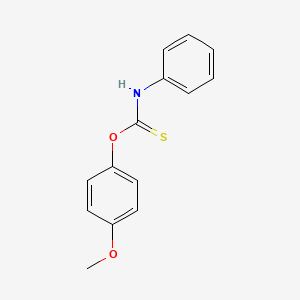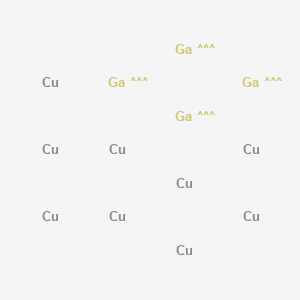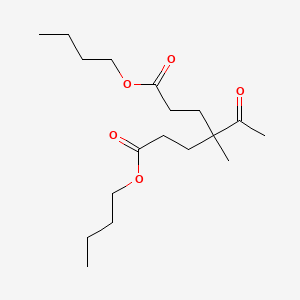
Dibutyl 4-acetyl-4-methylheptanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl 4-acetyl-4-methylheptanedioate is an organic compound with the molecular formula C18H32O5 It is a dibutyl ester derivative of heptanedioic acid, characterized by the presence of acetyl and methyl groups on the heptanedioate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4-acetyl-4-methylheptanedioate typically involves esterification reactions. One common method is the reaction of 4-acetyl-4-methylheptanedioic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
化学反应分析
Types of Reactions
Dibutyl 4-acetyl-4-methylheptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Dibutyl 4-acetyl-4-methylheptanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of dibutyl 4-acetyl-4-methylheptanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The acetyl and methyl groups may also influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Dibutyl phthalate: Another dibutyl ester with similar plasticizing properties.
Dioctyl terephthalate: A commonly used plasticizer with a different ester backbone.
Acetyl tributyl citrate: An alternative plasticizer with acetyl and butyl groups.
Uniqueness
Dibutyl 4-acetyl-4-methylheptanedioate is unique due to its specific ester structure and the presence of both acetyl and methyl groups
属性
CAS 编号 |
6630-77-9 |
|---|---|
分子式 |
C18H32O5 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
dibutyl 4-acetyl-4-methylheptanedioate |
InChI |
InChI=1S/C18H32O5/c1-5-7-13-22-16(20)9-11-18(4,15(3)19)12-10-17(21)23-14-8-6-2/h5-14H2,1-4H3 |
InChI 键 |
VDDILPGLPNCVCR-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CCC(C)(CCC(=O)OCCCC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


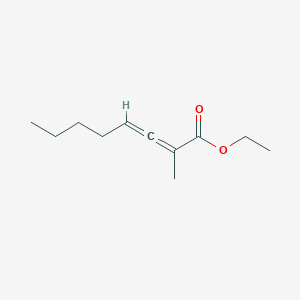
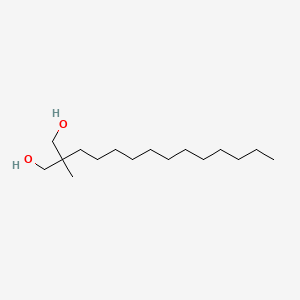
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)

![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

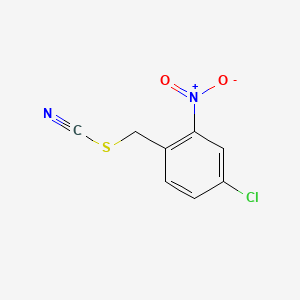
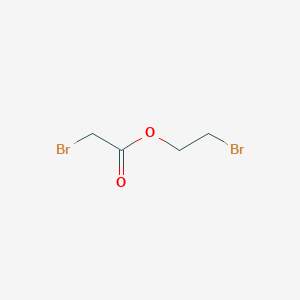
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
